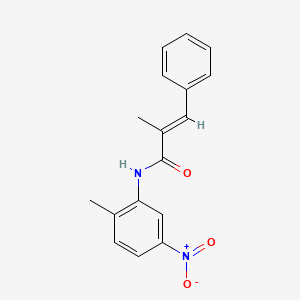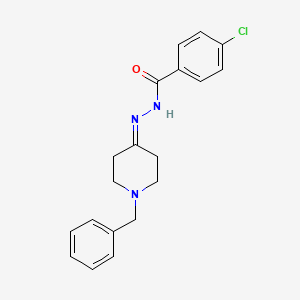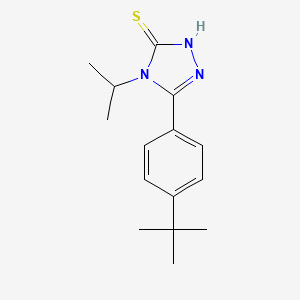![molecular formula C15H14N2O3S B5779424 N'-[(2-phenylvinyl)sulfonyl]benzohydrazide](/img/structure/B5779424.png)
N'-[(2-phenylvinyl)sulfonyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(2-phenylvinyl)sulfonyl]benzohydrazide, also known as PSBH, is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. PSBH is a hydrazide derivative of benzoic acid that contains a vinylsulfonyl group attached to the phenyl ring. PSBH has been reported to exhibit various biological activities, including antitumor, anti-inflammatory, and antioxidant effects.
Mechanism of Action
The exact mechanism of action of N'-[(2-phenylvinyl)sulfonyl]benzohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that play a role in cancer cell proliferation, inflammation, and oxidative stress. N'-[(2-phenylvinyl)sulfonyl]benzohydrazide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. N'-[(2-phenylvinyl)sulfonyl]benzohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspases, a family of proteins that play a key role in the apoptotic process.
Biochemical and physiological effects:
N'-[(2-phenylvinyl)sulfonyl]benzohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-[(2-phenylvinyl)sulfonyl]benzohydrazide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N'-[(2-phenylvinyl)sulfonyl]benzohydrazide has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. In addition, N'-[(2-phenylvinyl)sulfonyl]benzohydrazide has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
N'-[(2-phenylvinyl)sulfonyl]benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize, and its yield is typically high. N'-[(2-phenylvinyl)sulfonyl]benzohydrazide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, the main limitation of N'-[(2-phenylvinyl)sulfonyl]benzohydrazide is its low solubility in water, which can make it difficult to work with in aqueous environments. The use of organic solvents may be necessary to dissolve N'-[(2-phenylvinyl)sulfonyl]benzohydrazide, which can introduce potential toxicity and environmental hazards.
Future Directions
There are several potential future directions for research on N'-[(2-phenylvinyl)sulfonyl]benzohydrazide. One area of interest is the development of N'-[(2-phenylvinyl)sulfonyl]benzohydrazide-based drug delivery systems for targeted cancer therapy. N'-[(2-phenylvinyl)sulfonyl]benzohydrazide has also been shown to have potential as a radioprotective agent, which could be useful in the treatment of cancer patients undergoing radiation therapy. Another potential direction is the investigation of N'-[(2-phenylvinyl)sulfonyl]benzohydrazide's effects on the gut microbiome, as recent studies have suggested that N'-[(2-phenylvinyl)sulfonyl]benzohydrazide may have a beneficial effect on gut health. Overall, N'-[(2-phenylvinyl)sulfonyl]benzohydrazide is a promising compound with a wide range of potential applications in scientific research.
Synthesis Methods
The synthesis of N'-[(2-phenylvinyl)sulfonyl]benzohydrazide involves the reaction of 2-phenylvinylsulfonyl chloride with benzohydrazide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield N'-[(2-phenylvinyl)sulfonyl]benzohydrazide. The synthesis of N'-[(2-phenylvinyl)sulfonyl]benzohydrazide is relatively simple and can be carried out in a one-pot procedure. The yield of N'-[(2-phenylvinyl)sulfonyl]benzohydrazide is typically high, making it an attractive compound for further research.
Scientific Research Applications
N'-[(2-phenylvinyl)sulfonyl]benzohydrazide has been extensively studied for its potential therapeutic applications. Studies have shown that N'-[(2-phenylvinyl)sulfonyl]benzohydrazide exhibits antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and liver cancer cells. N'-[(2-phenylvinyl)sulfonyl]benzohydrazide has also been reported to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders. In addition, N'-[(2-phenylvinyl)sulfonyl]benzohydrazide has been shown to exhibit antibacterial and antifungal activity, indicating its potential as a broad-spectrum antimicrobial agent.
properties
IUPAC Name |
N'-[(E)-2-phenylethenyl]sulfonylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-15(14-9-5-2-6-10-14)16-17-21(19,20)12-11-13-7-3-1-4-8-13/h1-12,17H,(H,16,18)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCQYDYWBHEPBF-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(E)-2-phenylethenyl]sulfonyl}benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5779342.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5779346.png)


![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole](/img/structure/B5779365.png)

![N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5779381.png)
![N-[4-(aminosulfonyl)benzyl]-4-isopropylbenzamide](/img/structure/B5779382.png)
![3-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5779384.png)
![ethyl 4-ethyl-2-[(methoxycarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5779392.png)



